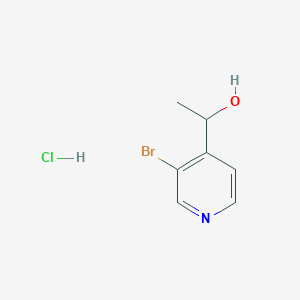
1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H9BrNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of an ethan-1-ol group. One common method includes the bromination of 4-pyridyl ethan-1-ol using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and real-time monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromopyridine-4-carboxaldehyde.
Reduction: Formation of 4-ethylpyridine.
Substitution: Formation of 3-aminopyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of potential bioactive molecules.
Medicine
In medicinal chemistry, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethan-1-ol group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Bromopyridin-3-yl)ethan-1-one
- 1-(3-Bromopyridin-4-yl)ethanone
Uniqueness
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9BrClNO |
|---|---|
Poids moléculaire |
238.51 g/mol |
Nom IUPAC |
1-(3-bromopyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-5,10H,1H3;1H |
Clé InChI |
OMCBNTFJNARQET-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=NC=C1)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



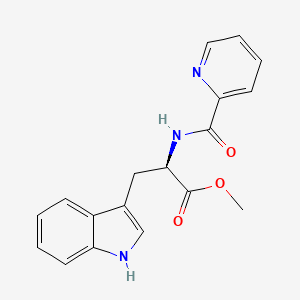
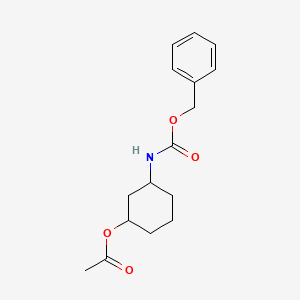

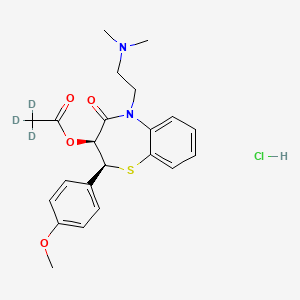
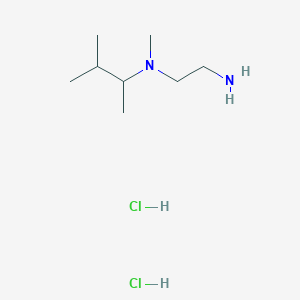

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
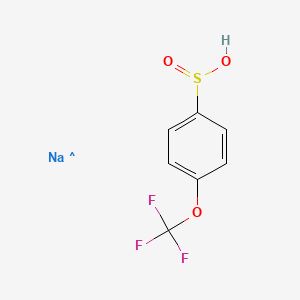
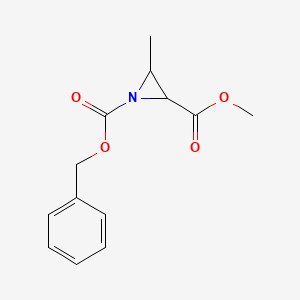
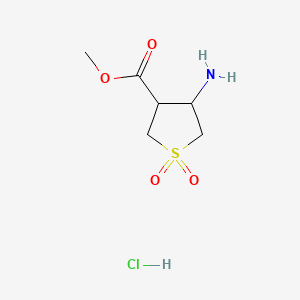
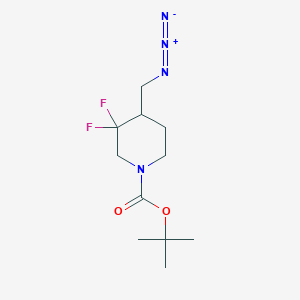
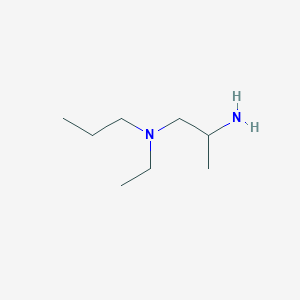
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
